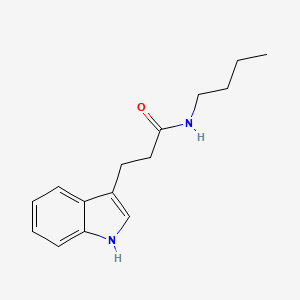
N-butyl-3-(1H-indol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-(1H-indol-3-yl)propanamide: is an organic compound with the molecular formula C15H20N2O. It belongs to the class of indole derivatives, which are known for their wide range of biological activities. This compound features an indole ring, a butyl group, and a propanamide moiety, making it a versatile molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-(1H-indol-3-yl)propanamide typically involves the reaction of indole-3-propanoic acid with butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: N-butyl-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: N-butyl-3-(1H-indol-3-yl)propanamine.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-butyl-3-(1H-indol-3-yl)propanamide is used as a building block in the synthesis of more complex organic molecules. Its indole moiety makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antitubercular activities. It has shown promising results in preliminary in vitro studies against various bacterial and fungal strains .
Medicine: The compound’s indole structure is of interest in medicinal chemistry for the development of new therapeutic agents. Indole derivatives are known for their anti-inflammatory, anticancer, and antiviral properties .
Industry: this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-butyl-3-(1H-indol-3-yl)propanamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole moiety. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through similar interactions, potentially involving pathways related to inflammation, cell proliferation, and microbial inhibition .
Vergleich Mit ähnlichen Verbindungen
- 3-(1H-indol-3-yl)propanamide
- N-methyl-1H-indole-3-propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Comparison: N-butyl-3-(1H-indol-3-yl)propanamide is unique due to its butyl group, which can influence its lipophilicity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
69397-86-0 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
N-butyl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C15H20N2O/c1-2-3-10-16-15(18)9-8-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,2-3,8-10H2,1H3,(H,16,18) |
InChI-Schlüssel |
HSDPFNPNXLHADY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)CCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















